molecular formula C17H21N3O2 B11428815 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane

Cat. No.: B11428815
M. Wt: 299.37 g/mol
InChI Key: FSJSMUGXXGEWLM-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the azepane ring can influence the compound’s overall conformation and stability .

Comparison with Similar Compounds

  • 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine
  • 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine
  • 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]pyrrolidine

Uniqueness: 1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

azepan-1-yl-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C17H21N3O2/c1-22-14-8-6-13(7-9-14)15-12-16(19-18-15)17(21)20-10-4-2-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)

InChI Key

FSJSMUGXXGEWLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCCC3

Origin of Product

United States

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